(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Overview
Description
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as MPPF and is a selective antagonist of the serotonin 5-HT1A receptor. The 5-HT1A receptor is involved in regulating mood, anxiety, and other physiological processes. MPPF’s ability to selectively block this receptor has led to research investigating its potential as a treatment for various disorders.
Mechanism of Action
MPPF’s mechanism of action involves selectively blocking the 5-HT1A receptor. This receptor is widely distributed throughout the central nervous system and is involved in regulating mood, anxiety, and other physiological processes. By blocking this receptor, MPPF may modulate neurotransmitter release and alter neuronal activity, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
MPPF’s selective blockade of the 5-HT1A receptor has been shown to have various biochemical and physiological effects. In preclinical studies, MPPF has been shown to increase serotonin and dopamine release in certain brain regions. MPPF has also been shown to decrease the firing rate of serotonergic neurons in the dorsal raphe nucleus. These effects may contribute to MPPF’s antidepressant and anxiolytic properties.
Advantages and Limitations for Lab Experiments
MPPF’s selective blockade of the 5-HT1A receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, MPPF’s relatively low potency and selectivity compared to other 5-HT1A receptor antagonists may limit its use in certain experiments. Additionally, MPPF’s poor solubility in aqueous solutions may present challenges in experimental design and data interpretation.
Future Directions
Future research on MPPF may involve investigating its potential therapeutic effects in various disorders such as depression, anxiety, and pain. Additional studies may also explore the underlying mechanisms of MPPF’s effects on neurotransmitter release and neuronal activity. Furthermore, modifications to MPPF’s chemical structure may be made to improve its potency and selectivity, as well as its solubility in aqueous solutions.
Scientific Research Applications
MPPF has been studied for its potential therapeutic effects in a variety of disorders such as depression, anxiety, and pain. In preclinical studies, MPPF has shown promise as an antidepressant and anxiolytic agent. MPPF has also been investigated for its potential to alleviate pain in conditions such as neuropathic pain and fibromyalgia.
properties
IUPAC Name |
(E)-N-(2-methyl-1,3-dioxoisoindol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-23-20(25)14-7-6-13(11-15(14)21(23)26)22-18(24)8-5-12-9-16(27-2)19(29-4)17(10-12)28-3/h5-11H,1-4H3,(H,22,24)/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLYJXYVIYDFGM-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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